Viranamycin A

Cytotoxicity Leukemia Carcinoma

Viranamycin A is an 18-membered macrolide antibiotic isolated from the fermentation broth of *Streptomyces* sp. CH41, first characterized in 1991.

Molecular Formula C41H64O13
Molecular Weight 764.9 g/mol
CAS No. 139595-03-2
Cat. No. B147184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameViranamycin A
CAS139595-03-2
Synonymsviranamycin A
Molecular FormulaC41H64O13
Molecular Weight764.9 g/mol
Structural Identifiers
SMILESCCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C)C)OC(=O)C=CC(=O)O)O)O)OC)C)C)O
InChIInChI=1S/C41H64O13/c1-12-30-36(45)24(4)18-22(2)14-13-15-31(50-10)39(53-40(48)32(51-11)20-23(3)19-25(5)37(30)46)27(7)38(47)28(8)41(49)21-33(26(6)29(9)54-41)52-35(44)17-16-34(42)43/h13-17,19-20,24-31,33,36-39,45-47,49H,12,18,21H2,1-11H3,(H,42,43)/b15-13+,17-16+,22-14+,23-19+,32-20-
InChIKeyFFXNCZHMXIHYJQ-DSRXPEASSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Viranamycin A (CAS 139595-03-2): An 18-Membered Macrolide Antibiotic with Distinct Cytotoxic Profile for Oncology and Antimicrobial Research


Viranamycin A is an 18-membered macrolide antibiotic isolated from the fermentation broth of *Streptomyces* sp. CH41, first characterized in 1991 [1][2]. Its structure, elucidated via NMR spectroscopy, places it within the plecomacrolide family, sharing close structural homology with virustomycin A and concanamycin A [2]. The compound exhibits potent in vitro cytotoxic activity, characterized by IC50 values in the low nanomolar range against P388 mouse leukemia and KB human squamous-cell carcinoma cell lines, and is recognized for its distinct antiproliferative properties .

Why Viranamycin A Cannot Be Substituted: Critical Structure-Activity and Potency Differences Versus In-Class Analogs


Substituting Viranamycin A with other 18-membered macrolides such as Viranamycin B, Concanamycin A, or FD-891 is scientifically unjustifiable due to significant, quantifiable variations in their molecular architecture, target cell line potency, and primary mechanisms of action. As demonstrated in the original isolation studies, even minor structural modifications within this class—such as the carbamoyl substitution differentiating Viranamycin A from Viranamycin B—result in a greater than 2-fold change in cytotoxic IC50 values . Furthermore, while Viranamycin A is defined by its cytotoxic profile, structurally related compounds like Concanamycin A function primarily as V-ATPase inhibitors, underscoring that structural homology does not equate to functional or pharmacological equivalence [1].

Viranamycin A Procurement: Head-to-Head Quantitative Evidence for Differentiated Potency and Structure-Activity Relationships


Viranamycin A vs. Viranamycin B: A 2.1- to 3.4-Fold Difference in Cytotoxic Potency Across Cancer Cell Lines

Viranamycin A demonstrates a significantly lower potency against P388 and KB cell lines compared to its direct structural analog, Viranamycin B. This difference is attributed to a key structural variation: Viranamycin B possesses a carbamoyl substitution not present in Viranamycin A . This establishes a clear, quantifiable differentiation for researchers selecting between these two closely related analogs, as Viranamycin B is approximately 2.1 times more potent against P388 cells and 3.4 times more potent against KB cells .

Cytotoxicity Leukemia Carcinoma Structure-Activity Relationship

Differentiated Mechanism of Action: Viranamycin A vs. Concanamycin A in Cellular Pathway Engagement

While structurally related, Viranamycin A and Concanamycin A exhibit profoundly different primary mechanisms of action. Concanamycin A is a well-characterized, highly selective inhibitor of vacuolar-type H+-ATPase (V-ATPase), displaying an IC50 of 9.2 nM against yeast V-ATPase and >20,000 nM selectivity over other ATPases . In contrast, Viranamycin A is defined by its broad cytotoxic activity against cancer cell lines, and no evidence suggests it functions as a potent V-ATPase inhibitor [1]. This mechanistic divergence is critical for researchers, as using Concanamycin A as a proxy for Viranamycin A would introduce a confounding V-ATPase inhibitory effect not associated with Viranamycin A's primary activity.

Mechanism of Action V-ATPase Inhibition Cytotoxicity Macrolide

Distinct Potency Profile Relative to Other 18-Membered Macrolides (e.g., FD-891)

Viranamycin A's potency profile distinguishes it from other 18-membered macrolides, such as FD-891. While direct head-to-head comparisons are not published, cross-study analysis reveals that FD-891 exhibits a different pattern of activity against leukemia cell lines. FD-891 was reported to be 2 to 7 times more potent than doxorubicin in leukemia cell killing assays [1]. However, its reported IC50 against HL-60 cells is 35 nM [2], a value that is significantly higher (less potent) than Viranamycin A's IC50 of 5.8 ng/mL (~7.6 nM, assuming MW 764.9) on P388 cells . This difference in potency across leukemia models suggests Viranamycin A possesses a unique activity profile within its structural class, making it a distinct tool for comparative studies.

Macrolide Cytotoxicity Comparative Pharmacology Leukemia

Defined Physicochemical Properties: A Differentiator for Formulation and Handling Requirements

Viranamycin A possesses a specific set of physicochemical properties that differentiate it from structurally similar analogs, impacting formulation and experimental handling. It has a molecular formula of C41H64O13 and a molecular weight of 764.9 g/mol, which is notably different from Viranamycin B (C44H73NO14; 840.05 g/mol) and Concanamycin A (C46H78O14; 866.1 g/mol) [1]. This results in different solubility and stability profiles. For instance, Viranamycin A is reported to have a melting point of 89-90°C and is soluble in methanol and chloroform, while Viranamycin B has a higher melting point of 108-109°C, which may affect its thermal stability and purification requirements .

Physicochemical Properties Solubility Molecular Weight Stability

Viranamycin A Application Scenarios: High-Value Research Use Cases Based on Quantifiable Differentiation


Structure-Activity Relationship (SAR) Studies in 18-Membered Macrolides

Viranamycin A serves as a critical reference compound in SAR studies exploring the impact of the carbamoyl substitution on cytotoxicity. Its 2.1- to 3.4-fold lower potency compared to Viranamycin B provides a clear, quantifiable phenotype to link specific structural modifications to biological activity . Researchers can use Viranamycin A as a baseline to probe how the absence of a carbamoyl group at a specific position modulates target engagement or cellular uptake.

V-ATPase-Independent Cytotoxicity Assays

For investigations into cytotoxic mechanisms that are independent of V-ATPase inhibition, Viranamycin A is the preferred tool compound. Unlike its structural analog Concanamycin A, which potently inhibits V-ATPase (IC50 ~10 nM) and disrupts cellular acidification, Viranamycin A's cytotoxic effects are not associated with this pathway, eliminating a major confounding variable . This makes it ideal for dissecting alternative cell death or growth arrest pathways in oncology research.

Differential Potency Comparator in Leukemia Model Panels

When assembling a panel of 18-membered macrolides to evaluate differential sensitivity across leukemia cell lines, Viranamycin A is an essential inclusion. Its high potency (P388 IC50 ~7.6 nM) contrasts sharply with other in-class compounds like FD-891 (HL-60 IC50 35 nM), providing a valuable gradient of activity for high-throughput screening or comparative mechanistic studies [1][2].

Formulation Development Requiring Lower Molecular Weight Macrolides

In formulation and drug delivery research, Viranamycin A offers a tangible advantage over heavier analogs like Viranamycin B or Concanamycin A. Its lower molecular weight (764.9 g/mol) and lower melting point (89-90°C) may enhance solubility and ease of processing, making it a more tractable candidate for developing novel formulations or studying macrolide bioavailability and pharmacokinetics .

Quote Request

Request a Quote for Viranamycin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.